2,4-dichloro-N,N-bis(cyanomethyl)benzamide
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Overview
Description
2,4-dichloro-N,N-bis(cyanomethyl)benzamide is a chemical compound with the molecular formula C11H7Cl2N3O and a molecular weight of 268.1 g/mol It is characterized by the presence of two chlorine atoms and two cyanomethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N,N-bis(cyanomethyl)benzamide typically involves the cyanoacetylation of amines. One common method is the reaction of 2,4-dichlorobenzoyl chloride with cyanomethylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality. Additionally, solvent recycling and waste minimization strategies are often employed to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N,N-bis(cyanomethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The cyanomethyl groups can participate in condensation reactions with aldehydes or ketones to form imines or other nitrogen-containing compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using suitable reagents to modify its functional groups and obtain derivatives with different properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts can facilitate condensation reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed for these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while condensation reactions can produce imines or other nitrogen-containing compounds.
Scientific Research Applications
2,4-dichloro-N,N-bis(cyanomethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N,N-bis(cyanomethyl)benzamide involves its interaction with molecular targets through its functional groups. The cyanomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, while the benzamide core can interact with specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-(cyanomethyl)benzamide: This compound is similar but has only one cyanomethyl group.
2,4-dichlorobenzamide: Lacks the cyanomethyl groups but shares the benzamide core.
N,N-bis(cyanomethyl)benzamide: Similar structure but without the chlorine atoms.
Uniqueness
2,4-dichloro-N,N-bis(cyanomethyl)benzamide is unique due to the presence of both chlorine atoms and cyanomethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,4-dichloro-N,N-bis(cyanomethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-8-1-2-9(10(13)7-8)11(17)16(5-3-14)6-4-15/h1-2,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXWGCXUXQOYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)N(CC#N)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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